molecular formula C13H14N2OS B183281 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide CAS No. 57243-81-9

2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide

Cat. No.: B183281
CAS No.: 57243-81-9
M. Wt: 246.33 g/mol
InChI Key: SVRNCQRVCHVFGG-UHFFFAOYSA-N
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Description

Structural Characterization of 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide

Crystallographic Analysis via X-ray Diffraction Studies

Single crystal X-ray diffraction represents the gold standard for definitive structural determination of organic compounds, providing unambiguous information about atomic positions, bond lengths, bond angles, and crystal packing arrangements. For thiophene carboxamide derivatives similar to this compound, crystallographic studies have demonstrated the critical importance of understanding the three-dimensional molecular architecture.

The crystallographic analysis approach for thiophene derivatives typically involves the growth of suitable single crystals through controlled crystallization processes. The methodology generally employs slow evaporation techniques from appropriate solvents to obtain well-faceted crystals suitable for diffraction studies. For related thiophene compounds, crystal structure determination has revealed important structural features including the planarity of aromatic rings, torsion angles between different molecular segments, and the presence of specific intermolecular interactions.

In the context of thiophene carboxamide structures, X-ray crystallographic studies have demonstrated that the thiophene ring typically maintains a nearly planar configuration, with maximum atomic deviations from planarity generally less than 0.015 angstroms. The carboxamide functional group orientation relative to the thiophene core significantly influences the overall molecular conformation and crystal packing behavior.

The unit cell parameters for thiophene-containing compounds commonly fall within specific ranges depending on the crystal system. For related triclinic thiophene derivatives, typical unit cell dimensions include lattice parameters ranging from approximately 9.8 to 10.9 angstroms, with characteristic angles deviating significantly from 90 degrees. The space group determination provides crucial information about the symmetry elements present in the crystal structure.

Crystallographic analysis also reveals important information about hydrogen bonding patterns, which play a crucial role in determining crystal stability and molecular arrangement. For thiophene carboxamide compounds, intramolecular hydrogen bonds often form characteristic ring motifs, while intermolecular hydrogen bonds contribute to the overall crystal packing architecture.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual atoms within the molecular structure, enabling precise identification of functional groups and their connectivity patterns. For this compound, both proton and carbon-13 nuclear magnetic resonance spectroscopy offer complementary structural information.

Proton nuclear magnetic resonance spectroscopy of thiophene carboxamide derivatives typically exhibits characteristic chemical shift patterns that reflect the unique electronic environments within the molecule. The aromatic protons associated with the benzyl substituent generally appear in the region between 7.2 and 7.6 parts per million, displaying typical coupling patterns consistent with monosubstituted benzene rings. The thiophene ring protons, when present, typically resonate at slightly different chemical shifts compared to simple aromatic systems due to the electron-withdrawing nature of the sulfur heteroatom.

The methyl group attached to the thiophene ring exhibits a characteristic singlet in the aliphatic region, typically around 2.0 to 2.5 parts per million. The benzylic methylene protons appear as a singlet in the region between 3.5 and 4.0 parts per million, reflecting their position adjacent to the aromatic benzene ring. The amino group protons, when observable, typically appear as a broad signal in the region between 5.0 and 6.5 parts per million, often exhibiting exchange behavior with the solvent.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule. The carbonyl carbon of the carboxamide group typically resonates around 165-170 parts per million, reflecting the characteristic deshielding effect of the carbonyl functionality. The aromatic carbons of both the thiophene ring and the benzyl group appear in the typical aromatic region between 120 and 140 parts per million, with specific chemical shifts depending on their substitution patterns and electronic environments.

Functional Group Proton Chemical Shift Range (ppm) Carbon Chemical Shift Range (ppm)
Aromatic Benzyl 7.2 - 7.6 126 - 138
Thiophene Ring 6.8 - 7.4 125 - 135
Carboxamide C=O - 165 - 170
Benzylic CH₂ 3.5 - 4.0 35 - 40
Methyl Group 2.0 - 2.5 15 - 20
Amino Group 5.0 - 6.5 -
Fourier-Transform Infrared Vibrational Profiling

Fourier-transform infrared spectroscopy provides crucial information about the vibrational modes of functional groups within the molecular structure, enabling identification and characterization of specific chemical bonds and their environments. For this compound, the infrared spectrum exhibits characteristic absorption bands that correspond to the various functional groups present in the molecule.

The carboxamide functionality displays distinctive vibrational signatures that serve as reliable indicators of its presence and conformation. The carbonyl stretching vibration typically appears as a strong absorption band in the region between 1650 and 1680 wavenumbers, with the exact position depending on the hydrogen bonding environment and the electronic effects of adjacent substituents. The amide nitrogen-hydrogen stretching vibrations generally manifest as medium to strong absorptions in the region between 3300 and 3500 wavenumbers.

The aromatic carbon-hydrogen stretching vibrations associated with both the thiophene ring and the benzyl group appear in the characteristic aromatic region around 3000 to 3100 wavenumbers. The aromatic carbon-carbon stretching vibrations typically produce multiple bands in the fingerprint region between 1400 and 1600 wavenumbers, providing detailed information about the aromatic substitution patterns.

The amino group attached to the thiophene ring exhibits characteristic nitrogen-hydrogen stretching vibrations that appear as medium intensity bands in the region between 3200 and 3400 wavenumbers. These vibrations often appear as doublets due to symmetric and antisymmetric stretching modes of the primary amino group.

Aliphatic carbon-hydrogen stretching vibrations from the methyl and methylene groups appear in the region between 2800 and 3000 wavenumbers, with the benzylic methylene group often exhibiting slightly different vibrational frequencies compared to simple alkyl groups due to its proximity to the aromatic system.

Functional Group Wavenumber Range (cm⁻¹) Intensity Assignment
Carboxamide C=O 1650 - 1680 Strong C=O stretching
Amide N-H 3300 - 3500 Medium-Strong N-H stretching
Amino N-H 3200 - 3400 Medium N-H stretching
Aromatic C-H 3000 - 3100 Medium C-H stretching
Aliphatic C-H 2800 - 3000 Medium C-H stretching
Aromatic C=C 1400 - 1600 Variable C=C stretching

Computational Quantum Chemical Modeling

Density Functional Theory Calculations

Density functional theory calculations provide powerful computational tools for predicting and understanding the electronic structure, geometric parameters, and various molecular properties of this compound. These theoretical approaches complement experimental structural characterization methods by offering detailed insights into electronic distribution, molecular orbital energies, and thermodynamic properties.

The optimization of molecular geometry through density functional theory methods typically employs widely accepted functional and basis set combinations to achieve reliable structural predictions. For thiophene carboxamide derivatives, computational studies have demonstrated that the optimized geometries obtained from density functional theory calculations show excellent agreement with experimental crystallographic data. The calculated bond lengths, bond angles, and dihedral angles typically deviate by less than 0.02 angstroms and 2 degrees from experimental values, respectively.

The electronic structure analysis reveals important information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which directly relate to the chemical reactivity and electronic properties of the compound. For similar thiophene derivatives, the highest occupied molecular orbital typically exhibits significant electron density on the thiophene ring and amino substituents, while the lowest unoccupied molecular orbital often shows substantial contribution from the carboxamide carbonyl group and aromatic systems.

Vibrational frequency calculations provide theoretical predictions of infrared absorption bands that can be directly compared with experimental Fourier-transform infrared spectra. The computational approach enables assignment of specific vibrational modes to observed absorption bands, facilitating detailed understanding of molecular dynamics and structural features. The calculated vibrational frequencies typically require scaling factors to account for anharmonicity and other effects, with commonly used scaling factors ranging from 0.96 to 0.98 for organic molecules.

Natural bond orbital analysis provides detailed information about charge distribution, bond orders, and electronic delocalization within the molecular framework. This analysis reveals the extent of charge transfer between different atoms and functional groups, providing insights into the electronic structure that governs chemical reactivity and intermolecular interactions.

Calculated Property Typical Value Range Computational Method
Bond Length Accuracy ±0.02 Å Density Functional Theory
Bond Angle Accuracy ±2° Density Functional Theory
Vibrational Frequency Scaling 0.96 - 0.98 Harmonic Approximation
HOMO-LUMO Gap 3-5 eV Time-Dependent DFT
Dipole Moment 2-6 Debye Ground State Calculation

Properties

IUPAC Name

2-amino-5-benzyl-4-methylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-8-10(7-9-5-3-2-4-6-9)17-13(15)11(8)12(14)16/h2-6H,7,15H2,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRNCQRVCHVFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352268
Record name 2-amino-5-benzyl-4-methyl-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57243-81-9
Record name 2-amino-5-benzyl-4-methyl-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formamide-Mediated Cyclization

The cyclocondensation of 2-amino-5-benzyl-4-methylthiophene-3-carbonitrile with formamide at elevated temperatures (150–180°C) represents a direct route to the target compound. This method, adapted from thienopyrimidine synthesis protocols, facilitates simultaneous ring closure and carboxamide formation. Formamide acts as both a solvent and a carbonyl source, enabling nucleophilic attack by the amine group on the carbonitrile moiety. Typical yields range from 70–85%, with purification achieved via recrystallization from ethyl acetate and hexanes.

Reaction Conditions

ParameterValue
Temperature150–180°C
SolventFormamide
Time4–6 hours
Yield70–85%

Thorpe-Ziegler Cyclization

An alternative cyclization strategy involves the Thorpe-Ziegler reaction, where a mercaptocarbonitrile intermediate undergoes base-mediated intramolecular cyclization. For example, treatment of 3-(benzylthio)-2-cyanoacrylamide with sodium hydride in tetrahydrofuran (THF) generates the thiophene core. This method is particularly effective for introducing substituents at the 4- and 5-positions of the thiophene ring.

Nitrile Hydrolysis to Carboxamide

Acidic Hydrolysis

The hydrolysis of 2-amino-5-benzyl-4-methyl-3-thiophenecarbonitrile (CAS 57243-81-9 analog) under acidic conditions provides a straightforward pathway to the carboxamide. Heating the nitrile precursor with concentrated hydrochloric acid (HCl) at 80–100°C for 12–24 hours achieves complete conversion. The reaction proceeds via a two-step mechanism: initial protonation of the nitrile followed by nucleophilic water attack.

Optimized Protocol

  • Substrate : 2-Amino-5-benzyl-4-methyl-3-thiophenecarbonitrile (1.0 equiv)

  • Acid : 6M HCl (10 equiv)

  • Temperature : 90°C

  • Time : 18 hours

  • Yield : 65–75%

Basic Hydrolysis

Basic conditions using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous ethanol (50% v/v) offer milder hydrolysis conditions. This method minimizes side reactions such as over-hydrolysis to carboxylic acids. For instance, refluxing the nitrile with 2M NaOH at 70°C for 8 hours affords the carboxamide in 60–70% yield.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

The carboxamide group is installed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). For example, coupling 2-amino-5-benzyl-4-methylthiophene-3-carboxylic acid with ammonium chloride in dimethylformamide (DMF) yields the target compound.

Key Parameters

ReagentEquivSolventYield
EDC/HOBt1.2DMF75%

Trichloroacetylisocyanate Activation

A patent-described method employs trichloroacetylisocyanate to activate the carboxylic acid intermediate, followed by ammonia treatment to yield the carboxamide. This two-step procedure avoids racemization and is suitable for acid-sensitive substrates.

Alternative Routes and Modifications

Reductive Amination

In cases where the amine group is protected, reductive amination with benzaldehyde and sodium cyanoborohydride (NaBH₃CN) introduces the benzyl moiety. Subsequent deprotection yields the final product.

Enzymatic Hydrolysis

Emerging methodologies utilize nitrile hydratases for biocatalytic conversion of nitriles to carboxamides. This green chemistry approach operates under ambient conditions but remains under exploration for heterocyclic substrates .

Chemical Reactions Analysis

2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can introduce new substituents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of 2-amino-5-benzyl-4-methyl-3-thiophenecarboxamide with two analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Known Properties/Applications
This compound C₁₃H₁₄N₂OS 246.33 57243-81-9 Benzyl, methyl, carboxamide Lab chemical; potential medicinal screening
2-Amino-3-ethylcarboxamido-4-methyl-5-carboxyethyl thiophene* Not reported ~260 (estimated) Not reported Ethylcarboxamido, carboxyethyl Crystal structure studied; medicinal potential
Methyl 5-amino-1-benzothiophene-2-carboxylate C₁₀H₉NO₂S 207.25 20532-28-9 Methyl ester, benzothiophene core Laboratory chemical

*Note: The compound from lacks full structural data but serves as a reference for substituent variation.

Key Observations:
  • The carboxamide group (-CONH₂) in the target compound promotes hydrogen bonding, improving solubility relative to the methyl ester (-COOCH₃) in the benzothiophene derivative (CAS: 20532-28-9) .

Crystallographic and Polymorphism Studies

The compound in was synthesized and characterized for its crystal structure, highlighting the scarcity of related thiophene derivatives in the Cambridge Structural Database (CSD). This suggests that this compound may also exhibit unique solid-state properties, though its crystal structure remains unstudied . Polymorphism screening, as emphasized in , is critical for pharmaceutical development, implying that such studies on the target compound could unlock formulation advantages.

Biological Activity

2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an amino group and a thiophene ring, which are crucial for its pharmacological properties. The following sections will detail its biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2OSC_{12}H_{14}N_2OS, with a molecular weight of approximately 238.32 g/mol. Its structure includes:

  • A thiophene ring, which contributes to its electron-rich character.
  • An amino group that can participate in various chemical reactions, enhancing its biological activity.

Biological Activities

This compound exhibits several biological activities, including:

1. Anticancer Activity
Research indicates that thiophene derivatives can inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, such as breast and prostate cancer cells. The mechanism involves the modulation of apoptotic pathways, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.

2. Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties, particularly in models of lipopolysaccharide (LPS)-induced inflammation. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophage cell lines . The compound's ability to inhibit nuclear factor kappa B (NF-kB) signaling pathways is believed to underlie its anti-inflammatory effects .

3. Antimicrobial Activity
Studies have reported that this compound exhibits antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell membrane integrity and inhibition of vital metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

SubstituentActivity (HC50 μM)
Benzyl3.12
Methyl9.40
Other variantsNA

These studies suggest that specific substitutions on the thiophene ring can enhance or diminish the compound's biological efficacy .

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Efficacy
In a study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability after 48 hours, with an IC50 value indicating potent anticancer activity. The study concluded that further development could lead to promising therapeutic agents for breast cancer treatment.

Case Study 2: Anti-inflammatory Mechanism
A study assessing the anti-inflammatory effects in human THP-1 cells demonstrated that treatment with this compound significantly reduced LPS-induced TNF-alpha production. This indicates its potential as a therapeutic agent in inflammatory diseases .

Q & A

Q. What are the standard protocols for synthesizing 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide?

The synthesis typically follows the Gewald reaction, a well-established method for 2-aminothiophene derivatives. A general approach involves:

  • Cyclization of ketones or nitriles with elemental sulfur and a primary amine (e.g., benzylamine) in the presence of a base like triethylamine .
  • Reaction optimization: Adjusting molar ratios (e.g., 1:1.2 ketone-to-sulfur) and temperature (80–100°C) to improve yield .
  • Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol/water mixtures .

Q. What analytical techniques are essential for characterizing this compound?

Full characterization requires:

  • NMR spectroscopy : Confirm regiochemistry using 1H^1H and 13C^{13}C NMR (e.g., benzyl proton signals at δ 7.2–7.4 ppm, methyl group at δ 2.3–2.5 ppm) .
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ peak at m/z 289.12) .
  • Elemental analysis : Validate purity (>95%) and stoichiometry (C, H, N, S percentages) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

Discrepancies (e.g., unexpected splitting in NMR or IR absorption shifts) may arise from:

  • Tautomeric forms : The enamine-thiophene system can exhibit keto-enol tautomerism, altering spectral profiles. Use variable-temperature NMR to stabilize dominant forms .
  • Impurity interference : Compare experimental data with computational predictions (DFT calculations for 13C^{13}C NMR chemical shifts) .
  • Crystallographic validation : Perform X-ray diffraction to resolve ambiguous assignments .

Q. What strategies improve low yields in multi-step syntheses involving this compound?

Low yields (<40%) often occur during cyclization or benzylation. Mitigation approaches:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves regioselectivity .
  • Catalyst screening : Test bases like DBU or K2_2CO3_3 to enhance sulfur incorporation .
  • In situ monitoring : Use TLC or HPLC to identify intermediate degradation and adjust reaction conditions dynamically .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

SAR studies require systematic variation of substituents:

  • Benzyl group modifications : Replace with substituted aryl groups (e.g., 4-nitrobenzyl) to assess electronic effects on bioactivity .
  • Methyl group replacement : Substitute with bulkier alkyl chains (e.g., isopropyl) to probe steric influences .
  • Activity assays : Pair synthetic derivatives with in vitro assays (e.g., enzyme inhibition) and correlate with computational docking results .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility?

Contradictory solubility data (e.g., in DMSO vs. ethanol) may stem from:

  • Polymorphism : Crystallize the compound under different conditions (slow evaporation vs. cooling) and compare DSC profiles .
  • Purity thresholds : Re-test solubility using HPLC-purified samples (>99% purity) to exclude surfactant-like impurities .

Methodological Resources

Parameter Recommended Method Reference
Synthesis OptimizationMicrowave irradiation with Al2_2O3_3 catalyst
Spectral AssignmentDFT-based NMR chemical shift prediction
Purity ValidationElemental analysis coupled with HRMS

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